Cas no 1167056-19-0 (5-Chloro-3-nitro-6-azaindole)

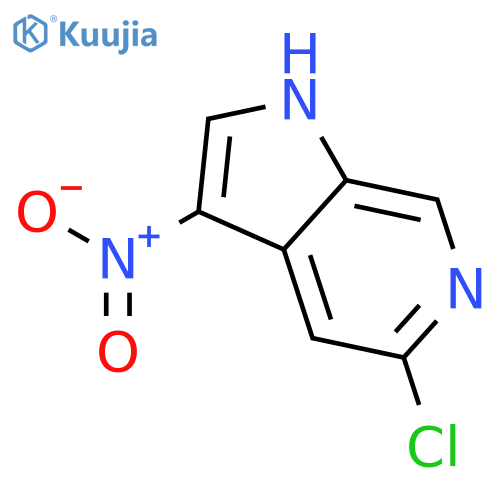

5-Chloro-3-nitro-6-azaindole structure

商品名:5-Chloro-3-nitro-6-azaindole

CAS番号:1167056-19-0

MF:C7H4N3O2Cl

メガワット:197.57856

CID:841009

5-Chloro-3-nitro-6-azaindole 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine

- 5-Chloro-3-nitro-6-azaindole

-

- インチ: InChI=1S/C7H4ClN3O2/c8-7-1-4-5(2-10-7)9-3-6(4)11(12)13/h1-3,9H

- InChIKey: XJNBRTKNXJRBBE-UHFFFAOYSA-N

- ほほえんだ: C1=C2C(=CN=C1Cl)NC=C2[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

5-Chloro-3-nitro-6-azaindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C373948-10mg |

5-Chloro-3-nitro-6-azaindole |

1167056-19-0 | 10mg |

$ 135.00 | 2022-04-28 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758707-1g |

5-Chloro-3-nitro-1h-pyrrolo[2,3-c]pyridine |

1167056-19-0 | 98% | 1g |

¥4746.00 | 2024-08-09 | |

| Ambeed | A160642-1g |

5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine |

1167056-19-0 | 95+% | 1g |

$452.0 | 2024-04-26 | |

| TRC | C373948-2mg |

5-Chloro-3-nitro-6-azaindole |

1167056-19-0 | 2mg |

$ 65.00 | 2022-04-28 | ||

| TRC | C373948-1mg |

5-Chloro-3-nitro-6-azaindole |

1167056-19-0 | 1mg |

$ 50.00 | 2022-04-28 | ||

| Alichem | A029190787-1g |

5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine |

1167056-19-0 | 95% | 1g |

$500.50 | 2023-09-04 | |

| Chemenu | CM149201-1g |

5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine |

1167056-19-0 | 95%+ | 1g |

$*** | 2023-04-03 | |

| Chemenu | CM149201-1g |

5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine |

1167056-19-0 | 95% | 1g |

$426 | 2021-06-09 |

5-Chloro-3-nitro-6-azaindole 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

1167056-19-0 (5-Chloro-3-nitro-6-azaindole) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 152840-81-8(Valine-1-13C (9CI))

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1167056-19-0)5-Chloro-3-nitro-6-azaindole

清らかである:99%

はかる:1g

価格 ($):407.0